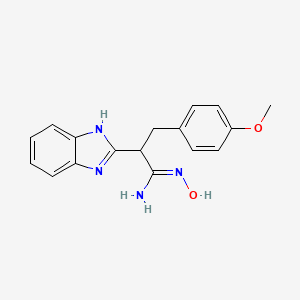![molecular formula C19H34N2O3S B1651991 N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide CAS No. 1375993-29-5](/img/structure/B1651991.png)
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide is a complex organic compound with a unique structure that includes both amine and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the amine intermediate: This involves the reaction of dimethylamine with a suitable alkyl halide to form the dimethylamino group.
Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound has a similar amine group but differs in the presence of a methacrylamide group instead of a sulfonamide group.
2-(dimethylamino)ethyl methacrylate: This compound also contains a dimethylamino group but has a methacrylate ester group.
Uniqueness
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide is unique due to its combination of amine and sulfonamide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1375993-29-5 |
|---|---|
Fórmula molecular |
C19H34N2O3S |
Peso molecular |
370.6 |
Nombre IUPAC |
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C19H34N2O3S/c1-16(2)12-13-24-18-10-8-17(9-11-18)14-21(25(7,22)23)15-19(3,4)20(5)6/h8-11,16H,12-15H2,1-7H3 |
Clave InChI |
SUGCTKSAKBQFDR-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)CN(CC(C)(C)N(C)C)S(=O)(=O)C |
SMILES canónico |
CC(C)CCOC1=CC=C(C=C1)CN(CC(C)(C)N(C)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluorophenyl)benzamide](/img/structure/B1651910.png)
![4-methyl-N-{2-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B1651911.png)
![N-(4-chlorobenzyl)-2-(3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B1651914.png)
![N-(3-ethylphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B1651916.png)

![N-(3,4-dimethylphenyl)-1-[3-methyl-5-(morpholin-4-ylcarbonyl)isothiazolo[5,4-b]pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B1651918.png)
![4-{4-[(dimethylamino)carbonyl]-5-methyl-1,3-oxazol-2-yl}-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B1651919.png)

![1-(2,3-diethylpyrido[2,3-b]pyrazin-7-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B1651922.png)
![6-chloro-7-{[4-(3-methylbenzoyl)piperazin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B1651924.png)
![N-[4-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B1651926.png)
![rac-(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate](/img/structure/B1651929.png)

